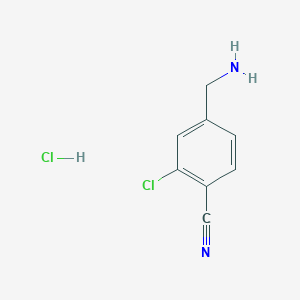

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride

説明

特性

IUPAC Name |

4-(aminomethyl)-2-chlorobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWYZIJRRJPYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182292-02-0 | |

| Record name | Benzonitrile, 4-(aminomethyl)-2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182292-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(aminomethyl)-2-chlorobenzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride typically involves the reaction of 2-chlorobenzonitrile with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.

Condensation Reactions: Catalysts like acetic acid or p-toluenesulfonic acid are employed to facilitate the formation of Schiff bases.

Major Products Formed

Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the chlorine atom.

Oxidation and Reduction: Products include imines and primary amines.

Condensation Reactions: Products include Schiff bases and other condensation products.

科学的研究の応用

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

作用機序

The mechanism of action of 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorine atom can participate in halogen bonding. These interactions modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substitution Patterns

a) 4-(Aminomethyl)benzonitrile Hydrochloride (CAS 15996-76-6)

- Structure: Lacks the 2-chloro substituent but retains the nitrile and aminomethyl groups.

- Molecular formula : C₈H₉ClN₂ .

- Applications : Used in organic synthesis; nitrile groups facilitate nucleophilic additions or cyclizations .

b) 2-(Aminomethyl)benzonitrile Hydrochloride (CAS 34403-48-0)

Functional Group Variants

a) 4-(Aminomethyl)-2-chlorobenzoic Acid Hydrochloride (CAS 1208507-67-8)

- Structure : Replaces nitrile (-CN) with carboxylic acid (-COOH).

- Molecular formula: C₈H₉Cl₂NO₂; molecular weight 222.07 g/mol .

- Applications : Carboxylic acid derivatives are common in drug design (e.g., NSAIDs). The acid group enables salt formation or esterification, unlike the nitrile’s role in click chemistry .

b) 4-Amino-3-methylbenzonitrile (CAS 78881-21-7)

Pharmacologically Relevant Analogs

a) Dyclonine Hydrochloride

- Structure : Aryl ketone with a piperidine moiety ().

- Relevance: Demonstrates the importance of chloro and aminomethyl groups in local anesthetics. The nitrile in 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride may similarly enhance lipid solubility for membrane penetration .

b) 4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)

Data Tables: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity | Key Applications |

|---|---|---|---|---|---|---|

| 4-(Aminomethyl)-2-chlorobenzonitrile HCl | Not explicitly listed | C₈H₈ClN₂·HCl | ~206.06 (estimated) | -CN, -CH₂NH₂, -Cl | N/A | Pharmaceutical intermediates |

| 4-(Aminomethyl)benzonitrile HCl | 15996-76-6 | C₈H₉ClN₂ | 168.62 | -CN, -CH₂NH₂ | >97% | Organic synthesis |

| 4-(Aminomethyl)-2-chlorobenzoic Acid HCl | 1208507-67-8 | C₈H₉Cl₂NO₂ | 222.07 | -COOH, -CH₂NH₂, -Cl | N/A | Drug discovery |

| 2-(Aminomethyl)benzonitrile HCl | 34403-48-0 | C₈H₉ClN₂ | 168.62 | -CN, -CH₂NH₂ (2-position) | N/A | Biochemical research |

生物活性

4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an aminomethyl group and a chlorine atom attached to a benzonitrile structure, which contributes to its unique reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, influencing its pharmacological profile.

The mechanism of action of 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride involves its interaction with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorine atom may participate in halogen bonding. These interactions modulate the activity of target molecules, leading to various biological effects, including:

- Enzyme Inhibition : The compound has been studied as an enzyme inhibitor, where it can effectively bind to active sites and inhibit enzymatic activity.

- Receptor Interaction : It is also known to interact with various receptors, potentially influencing signaling pathways related to inflammation and neuroprotection.

Antimicrobial Activity

Research indicates that 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent. Its activity could be attributed to its ability to disrupt bacterial cell processes.

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory responses. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property positions it as a potential therapeutic agent for inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride may have neuroprotective effects. Its ability to modulate neurotransmitter systems could offer benefits in treating neurodegenerative conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study evaluated the compound against resistant strains of bacteria, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anti-inflammatory Activity : In vitro assays indicated that the compound reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating conditions like rheumatoid arthritis .

- Neuroprotection : Experimental models of neurodegeneration showed that treatment with 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride led to improved neuronal survival and reduced oxidative stress markers .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-2-chlorobenzonitrile hydrochloride, and how can purity be validated?

- Methodology :

- Synthesis : A plausible route involves reductive amination of 2-chloro-4-cyanobenzaldehyde using sodium cyanoborohydride in the presence of ammonium acetate, followed by HCl salt formation. Alternative methods may adapt protocols for structurally similar compounds, such as 4-(Aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6), which uses catalytic hydrogenation of nitrile intermediates .

- Purity Validation : Use HPLC with a C18 column (e.g., 5 μm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Compare retention times against known standards. Confirm purity >98% via GC or LC-MS, referencing protocols for analogous aminomethyl-substituted nitriles .

Q. How should researchers handle storage and stability testing for this compound?

- Methodology :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Similar compounds, such as 4-(Aminomethyl)benzonitrile hydrochloride, show sensitivity to moisture and oxidation .

- Stability Testing : Conduct accelerated stability studies at 40°C/75% relative humidity for 4 weeks. Monitor degradation via TLC (silica gel 60 F254) with chloroform/methanol (9:1) as the eluent. Quantify decomposition products using NMR (e.g., appearance of aldehyde peaks at ~9-10 ppm indicates oxidation) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectral data for intermediates during synthesis?

- Methodology :

- Conflict Resolution : If NMR spectra deviate from expected patterns (e.g., unexpected splitting in aromatic protons), employ 2D NMR (COSY, HSQC) to confirm substituent positions. For example, in 2-chloro-substituted analogs, NOESY can distinguish between para/ortho configurations .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+ for C8H8ClN2·HCl: calc. 201.0093, observed 201.0095). Cross-validate with IR spectroscopy (C≡N stretch ~2220 cm⁻¹) .

Q. How can researchers optimize reaction conditions to minimize byproducts in amination steps?

- Methodology :

- Design of Experiments (DoE) : Vary parameters like temperature (20–80°C), solvent (MeOH vs. THF), and reducing agent (NaBH4 vs. NaBH3CN). Monitor byproduct formation (e.g., Schiff bases) via in-situ FTIR or LC-MS. For example, NaBH3CN in THF at 50°C reduces imine intermediates more selectively .

- Kinetic Analysis : Use pseudo-first-order kinetics to model reaction progress. Compare activation energies for desired vs. side reactions using Arrhenius plots .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Employ Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states. For example, calculate activation barriers for Cl⁻ displacement by amines in polar aprotic solvents (e.g., DMF). Compare with experimental Hammett σ values for substituent effects .

- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction rates. Predict optimal solvents (e.g., DMSO enhances nitrile reactivity due to high polarity) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。